molecular formula C21H16N2OS B4958082 2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone

2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone

Cat. No. B4958082
M. Wt: 344.4 g/mol
InChI Key: OKWALNRWWRGYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone, also known as BITB, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. BITB is a white powder with a molecular formula of C22H16N2OS and a molecular weight of 364.44 g/mol.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in various cellular processes. 2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. 2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone has several advantages for lab experiments, including its ease of synthesis, low cost, and high purity. However, 2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its properties for use in organic electronic devices. Further studies are needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone and its potential applications in various fields.

Synthesis Methods

2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone can be synthesized through a multistep process involving the reaction of 4-biphenylylboronic acid with 2-mercaptobenzimidazole in the presence of a palladium catalyst. The resulting intermediate is then subjected to oxidation with potassium permanganate to yield the final product 2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. 2-(1H-benzimidazol-2-ylthio)-1-(4-biphenylyl)ethanone has also been used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-20(14-25-21-22-18-8-4-5-9-19(18)23-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWALNRWWRGYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone

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